N-Desmethyl Ulipristal

Description

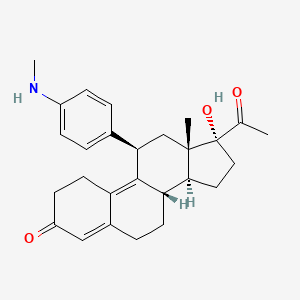

Structure

3D Structure

Properties

IUPAC Name |

(8S,11R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO3/c1-16(29)27(31)13-12-24-22-10-6-18-14-20(30)9-11-21(18)25(22)23(15-26(24,27)2)17-4-7-19(28-3)8-5-17/h4-5,7-8,14,22-24,28,31H,6,9-13,15H2,1-3H3/t22-,23+,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFSIKXKDZSLPG-YEEPMTPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biotransformation Pathways and Metabolic Characterization of N Desmethyl Ulipristal

Enzymatic Processes Governing N-Demethylation of Ulipristal (B1683391) Acetate (B1210297)

The primary metabolic pathway for ulipristal acetate is oxidative N-demethylation, which results in the formation of N-Desmethyl Ulipristal (also known as PGL4002). nih.govresearchgate.net This reaction involves the removal of a methyl group from the dimethylamino substituent of the parent compound. In vitro studies using human liver microsomes have confirmed that this metabolic conversion is dependent on the presence of NADPH, indicating the involvement of cytochrome P450 (CYP) enzymes. europa.euabbvie.ca

The N-demethylation process is a key step in the metabolism of ulipristal acetate, leading to a metabolite that retains pharmacological activity. nih.govdrugbank.com The subsequent metabolic step involves the removal of the second methyl group to form the di-demethylated metabolite (PGL4004), which is considered inactive. nih.govdrugbank.com

Identification and Characterization of Specific Cytochrome P450 Isozymes (CYPs) Involved (e.g., CYP3A4)

The significant role of CYP3A4 is further underscored by drug-drug interaction studies. Co-administration of ulipristal acetate with potent CYP3A4 inducers, like rifampicin, leads to a substantial decrease in the plasma concentrations of both ulipristal acetate and this compound. nih.govabbvie.ca Conversely, potent CYP3A4 inhibitors, such as ketoconazole, can increase the plasma levels of both compounds. nih.gov

Kinetic Parameters of this compound Formation In Vitro

While specific kinetic parameters such as Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity) for the formation of this compound are not extensively detailed in the provided search results, the available information consistently points to a rapid and efficient metabolic process. Following oral administration, ulipristal acetate is quickly absorbed and metabolized, with peak plasma concentrations of both the parent drug and this compound being reached at approximately one hour. nih.gov

Factors Influencing this compound Formation in Microsomal Systems

The formation of this compound in microsomal systems is primarily influenced by the activity of CYP3A4 and the presence of necessary cofactors.

Key Influencing Factors:

CYP3A4 Activity: The rate of N-demethylation is directly proportional to the functional level of CYP3A4 enzymes in the liver microsomes.

NADPH: As a necessary cofactor for CYP-mediated reactions, the availability of an NADPH-regenerating system is crucial for the in vitro formation of this compound. europa.eu

pH and Temperature: Optimal enzymatic activity for CYP3A4-mediated metabolism is generally observed at a physiological pH of 7.4 and a temperature of 37°C. Deviations from these conditions can significantly reduce the rate of metabolite formation.

Presence of Inhibitors and Inducers: As previously mentioned, compounds that inhibit or induce CYP3A4 activity will significantly alter the formation of this compound. nih.govgpnotebook.com

Comparative Metabolic Dynamics of this compound Across Various In Vitro and Ex Vivo Systems

The metabolism of ulipristal acetate and the formation of this compound have been studied in various in vitro and ex vivo models to predict their in vivo behavior.

Human Liver Microsomes (HLMs): HLMs are a standard in vitro system for studying drug metabolism. researchgate.net They contain a high concentration of CYP enzymes, including CYP3A4, and have been instrumental in identifying the primary metabolic pathways of ulipristal acetate. europa.euabbvie.ca Studies with HLMs have consistently shown the formation of this compound as the major metabolite. europa.eu

Recombinant CYP Enzymes: The use of specific recombinant human CYP isoenzymes has allowed for the precise identification of the enzymes involved in ulipristal acetate metabolism. abbvie.ca These systems have confirmed the predominant role of CYP3A4 in the N-demethylation process. abbvie.ca

Hepatocytes: Fresh or cryopreserved human hepatocytes provide a more complete in vitro model as they contain a full complement of both phase I and phase II metabolic enzymes and cofactors. researchgate.net While specific data on this compound formation in hepatocytes is not detailed in the search results, this system is considered the gold standard for predicting in vivo hepatic clearance. researchgate.net

Ex Vivo Models: Ex vivo studies, such as those using isolated perfused liver models, can provide further insights into the metabolic dynamics by maintaining the structural and functional integrity of the organ. However, specific findings related to this compound in such models are not available in the provided search results.

The consistency of findings across these different systems, particularly the central role of CYP3A4 in the formation of this compound, strengthens the understanding of its in vivo metabolism.

Investigation of Potential Non-CYP Mediated Metabolic Routes for this compound (If Applicable)

The available scientific literature predominantly focuses on the CYP-mediated metabolism of ulipristal acetate to this compound. nih.govgpnotebook.comfda.gov While other metabolic pathways exist for various drugs, including those mediated by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and aldehyde oxidases (AOs), there is no significant evidence to suggest that these play a major role in the primary formation of this compound. xenotech.comevotec.combioivt.com

In vitro studies have pointed towards acetylation as a potential minor metabolic pathway for ulipristal acetate itself, but the significance of this route is not well-established. europa.eu The primary focus remains on the well-characterized N-demethylation via CYP3A4. Further biotransformation of this compound likely involves other metabolic enzymes, but its initial formation is firmly attributed to the cytochrome P450 system.

Pharmacological Characterization of N Desmethyl Ulipristal: Molecular and Cellular Mechanisms

Ligand-Receptor Interaction Profiles of N-Desmethyl Ulipristal (B1683391)

N-Desmethyl Ulipristal exhibits a distinct binding profile to several steroid receptors, which dictates its biological activity.

This compound demonstrates a high binding affinity for the progesterone (B1679170) receptor (PR), comparable to its parent compound, ulipristal acetate (B1210297). tga.gov.au In vitro studies have confirmed that this mono-demethylated metabolite retains significant pharmacological activity at the PR. tga.gov.au It functions as a selective progesterone receptor modulator, exhibiting both antagonistic and partial agonist activities. This dual activity allows it to inhibit progesterone-mediated gene expression and interfere with the normal functions of progesterone in the reproductive system. targetmol.com The receptor affinity and in vitro functional activity of this compound are similar to ulipristal acetate, although its in vivo activity, such as the inhibition of endometrial proliferation, has been observed to be weaker. tga.gov.au

Table 1: Progesterone Receptor (PR) Interaction Profile of this compound

| Parameter | Finding | Source |

|---|---|---|

| Binding Affinity | Comparable to ulipristal acetate. tga.gov.au | tga.gov.au |

| Functional Activity | Selective progesterone receptor modulator with both antagonistic and partial agonist properties. | |

| In Vitro Activity | Similar to ulipristal acetate. tga.gov.au | tga.gov.au |

| In Vivo Activity | Weaker than ulipristal acetate in inhibiting endometrial proliferation. tga.gov.au | tga.gov.au |

Similar to its parent compound, this compound also binds to the glucocorticoid receptor (GR). tga.gov.au However, its potency in modulating GR-mediated transcription is significantly lower than that of ulipristal acetate. tga.gov.au Specifically, monodesmethyl ulipristal was found to be 18 times less potent than ulipristal acetate at inhibiting glucocorticoid receptor-mediated transcription in vitro. tga.gov.au This reduced anti-glucocorticoid activity contributes to a more favorable therapeutic profile for ulipristal acetate and its metabolite by minimizing off-target effects related to the glucocorticoid signaling pathway. nih.gov

Table 2: Glucocorticoid Receptor (GR) Interaction Profile of this compound

| Parameter | Finding | Source |

|---|---|---|

| Binding Affinity | Binds to the glucocorticoid receptor. tga.gov.au | tga.gov.au |

| Functional Potency | 18 times less potent than ulipristal acetate in inhibiting GR-mediated transcription in vitro. tga.gov.au | tga.gov.au |

In vitro studies have shown that ulipristal acetate has some affinity for the androgen receptor (AR), which is approximately 8-10 times lower than its affinity for the progesterone receptor. tga.gov.au However, it displays negligible affinity for the mineralocorticoid receptor (MR). tga.gov.au While specific data for this compound's interaction with AR and MR is less detailed, the focus of its activity remains primarily on the progesterone receptor.

Glucocorticoid Receptor (GR) Binding and Functional Modulation in Cell-Based Assays

Allosteric Modulation and Conformational Changes Induced by this compound on Steroid Receptors

The binding of ligands like this compound to steroid receptors induces conformational changes that are crucial for their modulatory effects. These changes influence the receptor's interaction with co-regulators and DNA, leading to either agonistic or antagonistic activity. The specific conformational state adopted by the receptor upon binding this compound is key to its function as a selective modulator, allowing for a tissue-specific and gene-specific response. The structural plasticity of steroid hormone receptors allows for this allosteric regulation in response to different ligands. nih.gov

Downstream Signaling Cascade Activation and Gene Expression Modulation by this compound in Cultured Cells

As a selective progesterone receptor modulator, this compound influences the expression of progesterone-responsive genes. targetmol.com In cultured endometrial cells, ulipristal acetate has been shown to down-regulate genes involved in endometrial receptivity and implantation. nih.gov For instance, in an in vitro co-culture system, ulipristal acetate exposure led to the up-regulation of HBEGF and IL6, and the down-regulation of HAND2, OPN, CALCR, and FGF2. nih.gov Furthermore, in uterine leiomyoma cells, ulipristal acetate has been found to decrease the expression of active TGF-β3 and its canonical signaling pathway, which is involved in fibrosis. nih.gov Given its similar activity at the progesterone receptor, this compound is expected to contribute to these changes in gene expression.

Structure Activity Relationship Sar and Molecular Modeling of N Desmethyl Ulipristal

Elucidation of Key Structural Motifs Governing N-Desmethyl Ulipristal's Receptor Binding Affinity

The binding affinity of N-Desmethyl Ulipristal (B1683391) for the progesterone (B1679170) receptor (PR) is governed by its steroidal backbone and key substituents, which are characteristic of potent SPRMs. The fundamental structure is a 19-norprogesterone (B1209251) derivative, which provides the necessary scaffold to fit within the ligand-binding pocket of the receptor. newdrugapprovals.orgnih.gov

Two structural features are paramount for its high-affinity binding:

The 17α-acetoxy group: This group contributes to the molecule's specific orientation and interactions within the receptor.

The 11β-aryl substituent: In this compound, this is a 4-(methylamino)phenyl group. fda.gov This bulky substituent is a hallmark of PR antagonists and modulators. It is responsible for inducing or stabilizing a receptor conformation that prevents the recruitment of coactivators, thereby blocking the receptor's full agonistic activity.

The transition from ulipristal acetate's N,N-dimethylamino group to this compound's N-methylamino group represents a subtle but significant structural change. Despite the loss of one methyl group, this compound retains a high binding affinity for the human progesterone receptor (both PR-A and PR-B isoforms) that is comparable to that of its parent compound, ulipristal acetate (B1210297). fda.gov This indicates that a single methyl group on the amine is sufficient to maintain the critical interactions within the receptor's ligand-binding pocket. However, the subsequent metabolite, the N,N-didesmethyl derivative, exhibits a markedly lower affinity for the PR, suggesting that the complete removal of the methyl groups is detrimental to high-affinity binding. fda.gov

Computational Approaches for Predicting this compound's Ligand-Receptor Interactions

Computational modeling is a vital tool for understanding the molecular interactions that underpin a ligand's activity at its receptor target. drugbank.comasiapharmaceutics.info While specific molecular docking and dynamics studies focusing exclusively on this compound are not widely published, extensive modeling has been performed on its parent, ulipristal acetate, providing a strong basis for inference. nih.govresearchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov Based on the crystal structure of ulipristal acetate complexed with the PR ligand-binding domain (PDB ID: 4OAR), the binding mode of this compound can be confidently predicted. researchgate.netrcsb.org

The steroidal core of this compound would occupy the hydrophobic ligand-binding pocket in a manner nearly identical to its parent compound. The key interactions involve the steroid's 3-keto group and the 17α-acetoxy group forming specific contacts with amino acid residues lining the pocket. The critical 11β-aryl group extends into a specific region of the pocket, where its terminal amine group can form crucial interactions. The N-methylamino group of this compound, like the N,N-dimethylamino group of the parent compound, influences the conformation of the receptor's terminal helix (H12), which is critical for determining whether the receptor will recruit co-activators (agonist effect) or co-repressors (antagonist effect). The network of stabilizing contacts between this C11 aryl group and the ligand-binding domain is considered responsible for the high antagonist potency. rcsb.org

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of a ligand-receptor complex over time, assessing its stability. biorxiv.org An MD simulation of an this compound-PR complex would be expected to show high stability, consistent with its high binding affinity. The simulation would likely confirm that the key hydrogen bonds and hydrophobic interactions established in the docked pose are maintained. Minor fluctuations in the position of the N-methylamino group within the binding pocket might be observed compared to the N,N-dimethylamino group of ulipristal acetate, potentially leading to subtle differences in the dynamic positioning of helix H12 and influencing the mixed agonist/antagonist profile of the compound.

Molecular Docking Simulations and Binding Site Analysis

Comparative SAR Analysis: this compound Versus Ulipristal and Other Related Steroid Modulators

Comparative analysis of binding affinities highlights the selectivity of this compound. In vitro competitive binding assays reveal its profile relative to its parent compound and the classic PR modulator, mifepristone (B1683876). fda.gov

This compound demonstrates a high affinity for both recombinant human progesterone receptor isoforms (rhPR-A and rhPR-B), which is similar to that of ulipristal acetate and mifepristone. fda.gov In contrast, its affinity for the glucocorticoid receptor (GR) is substantially lower than that of mifepristone and its corresponding monodemethylated metabolite. fda.gov This is a key finding, as the antiglucocorticoid effects of mifepristone can be a limiting factor in its long-term use. This compound, like its parent compound, is thus a more selective PR modulator with reduced crossover to the GR. drugbank.com

Table 1: Comparative Receptor Binding Affinities of Ulipristal Acetate and its Metabolites Data derived from competitive binding assays using recombinant human receptors (rhPR) and rabbit thymic receptors (GR). fda.gov

| Compound | Receptor | EC50 (nM) | Relative Binding Affinity (%) |

| Ulipristal Acetate | rhPR-A | 0.8 | 100 |

| rhPR-B | 0.7 | 100 | |

| Rabbit GR | 9.3 | 23 | |

| This compound | rhPR-A | 0.6 | 133 |

| rhPR-B | 0.6 | 117 | |

| Rabbit GR | 19.4 | 11 | |

| N,N-Didesmethyl Ulipristal | rhPR-A | 13.4 | 6 |

| rhPR-B | 10.9 | 6 | |

| Rabbit GR | >1000 | <0.2 | |

| Mifepristone | rhPR-A | 0.4 | 200 |

| rhPR-B | 0.6 | 117 | |

| Rabbit GR | 2.2 | 100 |

Synthesis and Advanced Analytical Methodologies for N Desmethyl Ulipristal in Research

Chemical Synthesis Pathways for Research-Grade N-Desmethyl Ulipristal (B1683391)

The generation of N-Desmethyl Ulipristal for research purposes primarily involves two main approaches: direct chemical synthesis featuring selective demethylation and isolation from by-products of Ulipristal Acetate (B1210297) synthesis. nih.gov

The synthesis of this compound often starts from Ulipristal Acetate itself or its precursors. researchgate.net A key step is the selective removal of one methyl group from the N,N-dimethylamino group at the C-11 position of the steroid core. nih.gov

Enzymatic Demethylation: In vitro methods can replicate the metabolic process that occurs in the body. This is typically achieved using human liver microsomes or recombinant cytochrome P450 3A4 (CYP3A4) enzymes. nih.gov The process requires cofactors such as an NADPH-regenerating system and is conducted under controlled temperature and pH conditions (e.g., 37°C, pH 7.4). While this method mimics the biological formation of the metabolite, in vitro yields are often modest, around 10–15%.

Chemical Demethylation: Various chemical reagents can be employed for N-demethylation. The synthesis of N-desmethyl derivatives of related compounds has been described in the scientific literature, providing a basis for its application to Ulipristal Acetate. nih.gov These methods can offer higher yields but may require careful optimization to ensure selectivity and avoid unwanted side reactions.

Formation as a By-product: this compound can also be formed as an impurity during the synthesis of Ulipristal Acetate, particularly during steps like epoxidation or Grignard reactions. This provides an alternative source for obtaining the compound for research use.

Following synthesis or extraction from by-product mixtures, this compound must be purified to a high degree for use as a research or reference standard. synthinkchemicals.com

Chromatography: High-performance liquid chromatography (HPLC) is a principal technique for isolating and purifying this compound. C18 columns with mobile phases consisting of acetonitrile (B52724) and water are commonly used to achieve purities greater than 95%. Thin-layer chromatography (TLC) can also be utilized for separation and identification.

Recrystallization: This technique is employed to refine the crude product. Solvents such as ethanol/water mixtures can be used, though some loss of yield (10-15%) is expected during this process. A multi-step purification process involving dissolution in a solvent like ethyl acetate followed by controlled precipitation and subsequent recrystallization from another solvent system (e.g., ethanol) has been described to effectively remove impurities and enhance purity. google.com

The table below summarizes the key aspects of the synthesis and purification of this compound.

Table 1: Synthesis and Purification of this compound| Aspect | Method | Description | Key Parameters/Reagents | Purity Achieved |

|---|---|---|---|---|

| Synthesis | Enzymatic Demethylation | Mimics in vivo metabolism. | CYP3A4 enzymes, NADPH | ~10-15% yield |

| Synthesis | By-product Formation | Occurs during Ulipristal Acetate synthesis. | Epoxidation, Grignard reactions | <2% of total product |

| Purification | HPLC | Chromatographic separation. | C18 columns, acetonitrile/water | >95% |

| Purification | Recrystallization | Refinement of crude product. | Ethanol/water mixtures | - |

Strategies for Selective N-Demethylation and Derivatization

Advanced Analytical Techniques for this compound Characterization in Research Matrices

Accurate characterization and quantification of this compound in research samples are critical for understanding its pharmacological properties. nih.govsynzeal.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices. nih.govgoogle.comresearchgate.net

Methodology: The technique involves separating the compound from other components in a sample using HPLC, followed by detection and quantification using a mass spectrometer. google.comnih.gov This method allows for the simultaneous measurement of Ulipristal Acetate and its metabolites. google.com Sample preparation often involves liquid-liquid extraction or protein precipitation. google.comresearchgate.net Deuterated internal standards, such as Ulipristal Acetate-d3, are often used to improve accuracy by correcting for matrix effects. researchgate.netvulcanchem.com

Performance: Validated LC-MS/MS methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) reported in the range of 0.05 to 0.2 ng/mL in plasma. nih.govwho.int These methods show good linearity, precision, and accuracy, making them suitable for pharmacokinetic and bioequivalence studies. google.comresearchgate.net The use of ultra-high performance liquid chromatography (UPLC) can further enhance the speed and efficiency of the analysis. google.com

The following table provides an overview of a typical LC-MS/MS method for this compound analysis.

Table 2: Example of LC-MS/MS Method Parameters| Parameter | Condition/Value |

|---|---|

| Chromatography | UPLC/HPLC with C18 column google.comresearchgate.net |

| Mobile Phase | Gradient elution with acetonitrile/water containing formic acid or ammonium (B1175870) acetate google.comresearchgate.net |

| Ionization | Positive ion electrospray ionization (ESI+) researchgate.net |

| Detection | Multiple Reaction Monitoring (MRM) researchgate.net |

| LLOQ | 0.05 - 0.2 ng/mL nih.govwho.int |

| Sample Preparation | Protein precipitation or liquid-liquid extraction google.comresearchgate.net |

Spectroscopic techniques are indispensable for confirming the chemical structure of synthesized this compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, including the arrangement of atoms and the connectivity between them. solubilityofthings.comslideshare.net It is a powerful tool for the structural elucidation of organic molecules and can be used to confirm the N-demethylation of Ulipristal Acetate. researchgate.netuii.ac.id The synthesis of N-desmethyl derivatives of similar compounds has been characterized using NMR. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. solubilityofthings.com It can help confirm the presence of key structural features in this compound.

Mass Spectrometry (MS): In addition to its use in quantification, MS is crucial for structural characterization by providing the molecular weight and fragmentation pattern of the compound. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. researchgate.net

Radioligand binding assays are fundamental in vitro tools used to determine the binding affinity of this compound for its target receptors, primarily the progesterone (B1679170) receptor (PR). giffordbioscience.comnih.gov

Principle: These assays measure the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor. giffordbioscience.comperceptive.com The results are used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) to reflect the compound's binding affinity. giffordbioscience.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| This compound Acetate |

| Ulipristal |

| Ulipristal Acetate |

| N,N-didesmethyl ulipristal acetate |

| Mifepristone (B1683876) |

Application of Deuterated Analogs for Mechanistic and Analytical Studies

Deuterated analogs of this compound, such as this compound Acetate-d3, serve as invaluable tools in both mechanistic and advanced analytical studies. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), imparts a greater mass to the molecule without significantly altering its chemical properties. This mass difference is the foundation of its utility in modern research methodologies.

Mechanistic Insights through Isotope Effects

The primary application of deuterated analogs in mechanistic studies is to probe reaction mechanisms, particularly in the context of metabolism. The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. gmu.edu Consequently, the cleavage of a C-D bond requires more energy and typically proceeds at a slower rate. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful method for identifying the rate-determining steps in a chemical reaction. libretexts.orgnih.gov

In the metabolism of this compound, further enzymatic reactions can occur. If a C-H bond is broken during the rate-limiting step of a metabolic pathway, substituting that hydrogen with deuterium will slow down the reaction. By comparing the metabolic rates and profiles of the deuterated and non-deuterated compounds, researchers can elucidate the metabolic fate of the molecule.

One key area of investigation is "metabolic switching." osti.govosti.gov this compound, like its parent compound, is metabolized by cytochrome P450 (CYP) enzymes. nih.gov If the molecule has multiple potential sites for metabolism, deuterating one of these sites can slow down metabolism at that position, causing a shift towards alternative metabolic pathways. osti.govosti.govplos.org Studying this shift helps in identifying the different enzymes and pathways involved in the compound's breakdown and can reveal the formation of previously unobserved metabolites.

Table 1: Conceptual Illustration of Kinetic Isotope Effect in this compound Metabolism

| Scenario | Site of Deuteration | Observed Metabolic Rate | Mechanistic Implication |

| 1 | N-methyl group (CD3) | Slower rate of further demethylation compared to the non-deuterated analog. | The N-demethylation step is likely involved in the rate-determining step of this specific metabolic pathway. |

| 2 | Aromatic ring | No significant change in the rate of N-demethylation. | Cleavage of the aromatic C-H bond is not the rate-limiting step for N-demethylation. |

| 3 | N-methyl group (CD3) | Increased formation of hydroxylated metabolites on other parts of the molecule. | Demonstrates metabolic switching; by slowing N-demethylation, other metabolic pathways become more prominent. osti.govplos.org |

This table is for illustrative purposes to explain the principles of KIE and metabolic switching as they would apply to this compound, based on established concepts in drug metabolism.

Enhanced Precision in Analytical Studies

In analytical chemistry, particularly in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs are considered the gold standard for internal standards. this compound Acetate-d3 is employed for the precise quantification of the non-labeled analyte in complex biological matrices such as plasma or breast milk.

The utility of a deuterated internal standard stems from the fact that its chemical and physical properties (e.g., solubility, extraction efficiency, and chromatographic retention time) are nearly identical to the analyte of interest. researchgate.net However, due to its higher mass, it can be distinguished by the mass spectrometer.

Key advantages of using deuterated this compound as an internal standard include:

Compensation for Matrix Effects : Biological samples can contain substances that interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the standard remains constant, leading to more accurate quantification.

Correction for Sample Loss : During the sample preparation and extraction process, some amount of the analyte may be lost. The deuterated internal standard is added at a known concentration at the beginning of the process, and any loss will affect both the analyte and the standard equally, thus correcting for these variations.

Table 2: Properties and Applications of Deuterated this compound

| Property | Value/Description | Relevance in Research |

| Compound Name | This compound Acetate-d3 | Labeled analog for research. osti.gov |

| Molecular Formula | C29H32D3NO4 | Increased mass due to deuterium. osti.gov |

| Isotopic Enrichment | Typically >95% | Ensures minimal interference from non-deuterated species in mass spectrometry. |

| Analytical Application | Internal Standard in LC-MS/MS | Enhances accuracy and precision in quantifying this compound in biological samples. medchemexpress.com |

| Mechanistic Application | Probe for Kinetic Isotope Effect (KIE) Studies | Helps to elucidate metabolic pathways and identify rate-limiting steps. osti.govplos.org |

Preclinical Investigations of N Desmethyl Ulipristal S Pharmacological Actions in Mechanistic Research Models

Assessment of N-Desmethyl Ulipristal's Activity in Isolated Cell Lines and Primary Cell Cultures

The impact of N-desmethyl ulipristal (B1683391) has been evaluated in steroid-responsive cells, such as those derived from uterine fibroids (leiomyomas), which are known to be sensitive to progesterone (B1679170). In studies using human leiomyoma cells, this compound, similar to its parent compound ulipristal acetate (B1210297), has been shown to reduce cell viability and inhibit proliferation. This anti-proliferative effect is a hallmark of SPRMs and is crucial to their therapeutic action in conditions like uterine fibroids. europa.eu

The mechanism behind the reduction in cell numbers involves the induction of apoptosis, or programmed cell death. Research has demonstrated that this compound can trigger apoptotic pathways in cancer cells, indicating its potential to selectively eliminate pathological cells. plos.org For instance, its parent compound, ulipristal acetate, is known to induce apoptosis in cultured leiomyoma cells. plos.org

Table 1: Summary of this compound's Effects in Cell-Based Assays

| Cell Model | Observed Effect | Mechanism |

| Human Leiomyoma Cells | Reduced cell viability, inhibition of proliferation. | Anti-proliferative. |

| Cancer Cell Models | Induction of apoptosis. | Pro-apoptotic. |

To understand the molecular basis of its cellular effects, gene expression and proteomic analyses have been employed. While direct high-throughput screening data for this compound is limited in the public domain, studies on its parent compound, ulipristal acetate, provide significant insights. In uterine sarcoma cell lines, ulipristal acetate was found to down-regulate C-C motif chemokine ligand 2 (CCL2). nih.gov Furthermore, in breast cancer cell models, ulipristal acetate repressed the expression of the anti-apoptotic factor BCL2-L1 when the progesterone receptor isoform A (PRA) was present. plos.org

Cell Proliferation and Apoptosis Studies in Steroid-Responsive Cell Models

Ex Vivo Organ and Tissue Culture Studies Exploring Receptor Modulation by this compound

Ex vivo studies, which use tissue samples cultured outside the body, offer a more physiologically relevant system than isolated cell lines. mdpi.com In the context of SPRMs, these models are valuable for studying receptor modulation in an environment that preserves the natural tissue architecture. Research on ulipristal acetate in ex vivo cultures of uterine fibroid tissue has demonstrated its ability to modulate progesterone receptor (PR) function. archivesofmedicalscience.com As a PR modulator, it can exhibit both antagonistic and partial agonistic effects, which translates to anti-proliferative and pro-apoptotic outcomes within the fibroid tissue. europa.euarchivesofmedicalscience.com Given that this compound is an active metabolite that retains pharmacological activity, it is understood to contribute to the PR modulation observed with the parent compound in these ex vivo systems.

Mechanistic Studies of this compound in Defined In Vivo Preclinical Animal Models (Focus on Molecular Targets)

In vivo animal models are indispensable for examining the systemic effects and molecular actions of a compound.

The molecular effects of this compound in vivo can be assessed by measuring changes in relevant biomarkers. In vivo studies with ulipristal acetate in xenograft models of uterine sarcoma demonstrated a significant decrease in tumor growth. nih.gov This was associated with the inhibition of STAT3 phosphorylation and a reduction in CCL2 expression, confirming the in vitro findings. nih.gov Another important biomarker for proliferation is Ki-67. In a study evaluating the preventative effects of ulipristal, a significant decrease in Ki-67 positivity was observed, indicating reduced cell proliferation. researchgate.net Additionally, in a rat model, ulipristal acetate was shown to decrease the expression of genes related to implantation in the endometrium. nih.gov These biomarker modulations at the molecular level provide strong evidence for the in vivo mechanisms of action, to which this compound contributes. nih.gov

Emerging Research Frontiers and Unaddressed Questions for N Desmethyl Ulipristal

Exploration of Novel Molecular Targets Beyond Classical Steroid Receptors for N-Desmethyl Ulipristal (B1683391)

While the primary mechanism of action of ulipristal and its metabolites involves interaction with the progesterone (B1679170) receptor, there is growing interest in identifying other potential molecular targets. drugbank.comnih.gov This exploration is driven by the desire to understand the full spectrum of its biological effects and to uncover potential new therapeutic applications.

Research into the parent compound, ulipristal acetate (B1210297), has shown that it also binds to the glucocorticoid receptor, albeit with lower affinity than to the progesterone receptor. drugbank.comnih.gov Consequently, investigations are extending to determine if N-desmethyl ulipristal exhibits similar or unique interactions with other members of the nuclear receptor superfamily. nih.govwikipedia.org These receptors, which include receptors for steroid hormones, thyroid hormones, and vitamins, are ligand-activated transcription factors that regulate a wide array of physiological processes. nih.govphysiology.org

Furthermore, the concept of non-genomic steroid hormone action, mediated by membrane-associated receptors, presents another avenue of investigation. frontiersin.orgfrontiersin.org These non-classical pathways can elicit rapid cellular responses independent of gene transcription. frontiersin.orgffame.org Researchers are exploring whether this compound can interact with membrane-associated progesterone receptors (mPRs) or other cell surface receptors, potentially initiating rapid signaling cascades within the cell. frontiersin.orgffame.orgfrontiersin.org Understanding these potential interactions could provide insights into the pleiotropic effects of the compound.

Table 1: Potential Non-Classical Molecular Targets for this compound

| Receptor Class | Specific Examples | Potential Implication of Interaction |

| Nuclear Receptors (beyond PR and GR) | Androgen Receptor (AR), Mineralocorticoid Receptor (MR), Estrogen Receptors (ER) | Modulation of hormonal pathways beyond progesterone and glucocorticoid signaling. nih.govnih.gov |

| Membrane-Associated Steroid Receptors | Membrane Progesterone Receptors (mPRs), Sigma Receptors | Rapid, non-genomic signaling events influencing cell viability and function. frontiersin.orgfrontiersin.org |

| Other Cell Surface Receptors | G-protein coupled receptors (GPCRs) | Activation of diverse intracellular signaling cascades. ffame.org |

| Enzymes | Cytochrome P450 (CYP) family | Alteration of metabolic pathways and potential for drug-drug interactions. nih.govfrontiersin.org |

Investigation of this compound's Potential as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. nih.gov Given its specific interaction with the progesterone receptor, this compound holds potential as a tool to investigate progesterone-dependent biological processes. Its utility as a research tool stems from its ability to selectively modulate the activity of its target, allowing researchers to dissect the roles of the progesterone receptor in various physiological and pathological contexts.

For instance, this compound could be employed to study the non-genomic actions of progesterone, which are less understood than the classical genomic mechanisms. frontiersin.orgfrontiersin.org By observing the cellular effects of this compound that occur too rapidly to be explained by changes in gene expression, researchers can gain insights into these alternative signaling pathways. ffame.org Furthermore, its use in in vitro and in vivo models can help to elucidate the specific contributions of progesterone receptor modulation to complex processes like cell proliferation, apoptosis, and endometrial receptivity. plos.org

The development of labeled versions of this compound, for example with fluorescent tags or radioactive isotopes, could further enhance its utility as a chemical probe. Such modifications would enable direct visualization and quantification of its binding to target proteins within cells and tissues, providing valuable data on its distribution and target engagement. catapult.org.uk

Development of Advanced Methodologies for Studying this compound's Interactions In Silico and In Vitro

To comprehensively understand the molecular interactions of this compound, researchers are increasingly turning to advanced computational and experimental techniques. These methodologies provide a detailed view of how the compound binds to its receptors and the subsequent functional consequences.

In Silico Approaches: Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the binding of this compound to its target receptors. mdpi.comresearchgate.net These in silico models can simulate the interaction at an atomic level, helping to identify key amino acid residues involved in the binding process and to predict the binding affinity. mdpi.com This information is invaluable for understanding the selectivity of the compound and for guiding the design of new, more potent or selective modulators. nih.gov

In Vitro Assays: A variety of in vitro assays are employed to experimentally validate the findings from in silico studies and to quantify the functional activity of this compound. nih.gov Target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm direct binding of the compound to its target protein within a cellular environment. catapult.org.ukresearchgate.net Reporter gene assays are commonly used to measure the compound's effect on receptor-mediated gene transcription, providing a quantitative measure of its agonist or antagonist activity. plos.org Furthermore, advanced cell-based assays can assess the impact of this compound on specific cellular processes, such as proliferation and migration. frontiersin.org

Table 2: Advanced Methodologies for Studying this compound Interactions

| Methodology | Description | Application to this compound Research |

| Molecular Docking | Computational simulation of the binding of a ligand to a receptor. | Predicting the binding pose and affinity of this compound to various steroid receptors. mdpi.comresearchgate.net |

| Molecular Dynamics | Computer simulation of the physical movements of atoms and molecules. | Analyzing the stability of the this compound-receptor complex over time. mdpi.com |

| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding. | Confirming direct target engagement of this compound in cells and tissues. catapult.org.ukresearchgate.net |

| Reporter Gene Assays | Measures the transcriptional activity of a receptor in response to a ligand. | Quantifying the agonist/antagonist activity of this compound at the progesterone receptor. plos.org |

| High-Content Imaging | Automated microscopy and image analysis to quantify cellular phenotypes. | Assessing the effects of this compound on cell morphology, proliferation, and other cellular parameters. |

| Surface Plasmon Resonance (SPR) | Measures binding interactions in real-time without the need for labels. | Determining the kinetics and affinity of this compound binding to its target receptors. |

Integration of Systems Biology Approaches to Understand this compound's Cellular Impact

Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple levels of biological organization. drugtargetreview.comfrontiersin.org By applying "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can obtain a global view of the cellular changes induced by this compound. nih.govresearchgate.net

Transcriptomic studies, for example, can reveal the full spectrum of genes whose expression is altered by this compound treatment. researchgate.netnih.govnih.gov This provides a comprehensive picture of the cellular pathways that are modulated by the compound. Proteomic analyses can identify changes in the levels and post-translational modifications of proteins, offering insights into the functional consequences of the observed gene expression changes. nih.govproteomexchange.org Metabolomic approaches can then be used to investigate alterations in the cellular metabolic profile, linking the upstream changes in gene and protein expression to downstream functional outcomes. drugtargetreview.com

By integrating these large-scale datasets, researchers can construct comprehensive models of the cellular response to this compound. frontiersin.orgnih.gov This systems-level understanding can help to identify novel mechanisms of action, predict potential off-target effects, and generate new hypotheses for further investigation. drugtargetreview.com

Q & A

Basic Research Questions

Q. How is N-Desmethyl Ulipristal identified and quantified in biological matrices, and what analytical methods are recommended for reproducibility?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for sensitive detection. Validate the method using calibration curves spanning physiologically relevant concentrations (e.g., 0.1–100 ng/mL) and include quality controls for intra- and inter-day precision (±15% deviation). Ensure proper sample preparation, such as protein precipitation or solid-phase extraction, to minimize matrix effects .

Q. What are the recommended protocols for synthesizing this compound, and how can purity be verified?

- Methodological Answer : Follow stepwise synthetic routes involving dealkylation of Ulipristal Acetate under controlled conditions (e.g., using demethylating agents like boron tribromide). Confirm purity (>98%) via nuclear magnetic resonance (HNMR) for structural elucidation and HPLC for quantitative analysis. Document reaction parameters (temperature, solvent, time) to ensure reproducibility .

Q. What preclinical models are suitable for studying this compound’s pharmacokinetics?

- Methodological Answer : Use rodent models (rats or mice) for initial absorption, distribution, metabolism, and excretion (ADME) studies. Collect plasma samples at timed intervals post-administration and analyze using validated LC-MS/MS methods. Include control groups to account for interspecies variability and ensure compliance with NIH guidelines for preclinical reporting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported in vitro vs. in vivo interactions of this compound with transporters like P-glycoprotein (P-gp)?

- Methodological Answer : Conduct bidirectional transport assays (e.g., Caco-2 cell monolayers) to assess P-gp efflux ratios. Compare results with in vivo studies using knockout animal models (e.g., P-gp-deficient mice) to isolate transporter effects. Address discrepancies by evaluating dose-dependent inhibition thresholds and clinical relevance of in vitro findings .

Q. What experimental designs mitigate confounding factors when studying this compound’s mechanism of action in hormone-responsive tissues?

- Methodological Answer : Use tissue-specific knockout models (e.g., progesterone receptor-deficient cells) to isolate receptor-mediated effects. Pair with transcriptomic profiling (RNA-seq) to identify downstream targets. Control for off-target interactions by including competitive antagonists in dose-response assays .

Q. How should researchers design studies to assess this compound’s long-term toxicity, considering its structural similarity to Ulipristal Acetate?

- Methodological Answer : Conduct 6-month rodent carcinogenicity studies with escalating doses (e.g., 10× therapeutic equivalent). Monitor histopathological changes in liver and reproductive organs, referencing OECD guidelines. Compare metabolite profiles (via LC-MS) to Ulipristal Acetate to differentiate toxicity mechanisms .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for intercellular variability. Use Bayesian hierarchical models to integrate prior pharmacokinetic data. Validate findings with bootstrapping or cross-validation to ensure robustness .

Data Interpretation and Contradiction Analysis

Q. How can conflicting data on this compound’s inhibition of Breast Cancer Resistance Protein (BCRP) be reconciled?

- Methodological Answer : Replicate in vitro assays using standardized BCRP substrates (e.g., mitoxantrone) across multiple cell lines (MDCK-II vs. HEK293). Quantify intracellular accumulation via fluorescence microscopy and correlate with transporter expression levels (Western blot). Discrepancies may arise from assay sensitivity or cell-specific expression patterns .

Q. What strategies validate the clinical relevance of in vitro metabolic stability data for this compound?

- Methodological Answer : Compare hepatic microsomal stability (human vs. preclinical species) with in vivo clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics. Adjust for interspecies differences in cytochrome P450 enzyme abundance .

Tables for Key Data

| Parameter | Method | Typical Results | Reference |

|---|---|---|---|

| Plasma Half-life (rat) | LC-MS/MS | 4.2 ± 0.8 hours | |

| P-gp Inhibition (IC50) | Caco-2 assay | >10 μM (no significant inhibition) | |

| Synthetic Yield | HNMR/HPLC | 72–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.